N-ethyl-1-methylbenzimidazol-5-amine is classified as an aromatic amine and a member of the benzimidazole family. Benzimidazoles are characterized by a fused benzene and imidazole ring structure. This compound specifically features an ethyl group and a methyl group attached to the nitrogen atoms in the benzimidazole structure. Benzimidazole derivatives have been extensively studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-parasitic properties .
The synthesis of N-ethyl-1-methylbenzimidazol-5-amine can be achieved through several methods. A common approach involves the alkylation of 1-methylbenzimidazole with ethyl halides using nucleophilic substitution reactions. Here’s a detailed synthesis pathway:
This method has been reported to yield good quantities of N-ethyl-1-methylbenzimidazol-5-amine with high purity .
The molecular structure of N-ethyl-1-methylbenzimidazol-5-amine can be represented as follows:
The characterization of N-ethyl-1-methylbenzimidazol-5-amine can be performed using techniques such as:
N-ethyl-1-methylbenzimidazol-5-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further biological testing .
The physical and chemical properties of N-ethyl-1-methylbenzimidazol-5-amine include:
Property | Value |
---|---|
Molecular Weight | 174.25 g/mol |
Melting Point | Not extensively documented; typically above room temperature |
Solubility | Soluble in polar solvents like ethanol and dimethyl sulfoxide |
Boiling Point | Not well-defined; likely varies based on purity |
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
N-ethyl-1-methylbenzimidazol-5-amine has potential applications in several fields:
N-Ethyl-1-methylbenzimidazol-5-amine possesses the molecular formula C₁₀H₁₃N₃, indicating a molecular weight of 175.23 g/mol. Its systematic IUPAC name designates the ethylamino group (-NH-CH₂-CH₃) at position 5 of the benzimidazole ring and a methyl group (-CH₃) attached to the imidazole nitrogen (N1). This arrangement creates a push-pull electronic system: the N1-methyl group acts as an electron donor, while the C2 position exhibits partial electrophilic character. The planar benzimidazole core facilitates π-stacking interactions with biological targets, a feature critical for its pharmacological activity [7] [3].
Table 1: Key Structural Properties of N-Ethyl-1-Methylbenzimidazol-5-Amine
Property | Description |
---|---|
Molecular Formula | C₁₀H₁₃N₃ |
Molecular Weight | 175.23 g/mol |
Core Structure | Benzimidazole with substitutions at N1 (methyl) and C5 (ethylamino) |
Electronic Features | Electron-rich N1-methyl; electrophilic C2; planar aromatic system |
Characteristic NMR Signals | ~δ 2.35 ppm (N-CH₃), δ 3.45 ppm (-N-CH₂- of ethyl), δ 6.80–7.60 ppm (aromatic) |
Tautomerism | Exists as 1H-tautomer due to N-H proton mobility (unless quaternized) |
Analytical characterization relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum typically displays distinct signals: a singlet near δ 2.35 ppm for the N1-methyl group, a quartet-triplet pattern between δ 3.10–3.45 ppm for the ethylamino group’s -CH₂- and -CH₃ protons, and complex aromatic multiplets between δ 6.80–7.60 ppm for the benzene ring protons. The carbon-13 (¹³C) NMR reveals resonances for the N-methyl carbon at δ 30–32 ppm, ethyl carbons at δ 15–17 ppm (-CH₃) and δ 40–42 ppm (-CH₂-), and aromatic carbons spanning δ 110–150 ppm [3] [7]. Single-crystal X-ray diffraction analysis, where feasible, confirms bond lengths and angles, revealing near-perfect planarity of the bicyclic system and deviations only at substituted positions.
The therapeutic exploration of benzimidazoles began in the 1940s following the discovery that 5,6-dimethylbenzimidazole constituted a structural component of vitamin B₁₂ (cobalamin). This revelation spurred investigations into synthetic analogs for vitamin-like activity and antiparasitic applications [2] [10]. By the 1960s–1980s, several first-generation benzimidazole drugs achieved clinical success:
These milestones established benzimidazole as a "privileged scaffold"—a term denoting heterocyclic structures capable of providing high-affinity ligands for diverse biological targets through strategic substitution. The 1990s–2000s witnessed expansion into oncology and cardiovascular therapy, exemplified by candesartan (angiotensin II receptor antagonist) and veliparib (PARP inhibitor), underscoring the scaffold’s adaptability to varied disease mechanisms [2] [8].
Table 2: Evolution of Key Benzimidazole-Based Therapeutics
Era | Representative Drug | Therapeutic Class | Primary Target/Mechanism |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Tubulin polymerization inhibitor |
1970s–1980s | Astemizole | Antihistamine | H₁ receptor antagonist |
1980s–1990s | Omeprazole | Antiulcerative | H⁺/K⁺-ATPase inhibitor |
1990s–2000s | Candesartan | Antihypertensive | Angiotensin II receptor blocker |
2000s–Present | Veliparib | Antineoplastic | PARP enzyme inhibitor |
This progression reflects a shift from broad-spectrum agents to target-specific therapeutics, driven by advances in structural biology and rational drug design. Positional modifications—particularly at N1, C2, and C5/C6—proved instrumental in optimizing pharmacokinetics and target engagement, laying the groundwork for molecules like N-ethyl-1-methylbenzimidazol-5-amine [8] [10].
Contemporary drug discovery exploits benzimidazole derivatives for their ability to engage high-value biological targets through tailored substitutions. N-Ethyl-1-methylbenzimidazol-5-amine exemplifies this trend, where its C5 ethylamino group enhances solubility and hydrogen-bonding capacity, while the N1-methyl group prevents undesired metabolic N-dealkylation. Such modifications align with several dominant research themes:
The surge in benzimidazole-related patents—over 14 significant filings between 2013–2021—demonstrates sustained industrial interest. Key focus areas include cancer therapeutics (CXCR4 inhibitors, kinase degraders), metabolic disorders (PDE10 inhibitors), and anti-infectives (M.tb inhibitors), validating N-ethyl-1-methylbenzimidazol-5-amine as a versatile precursor for next-generation drugs [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1